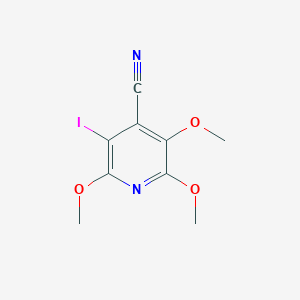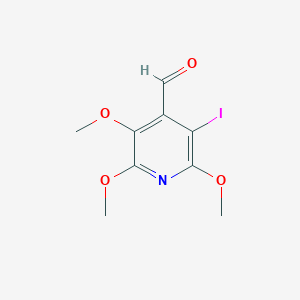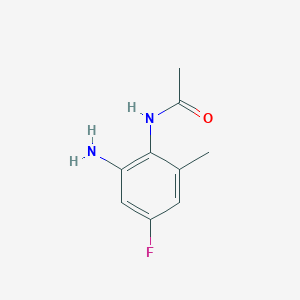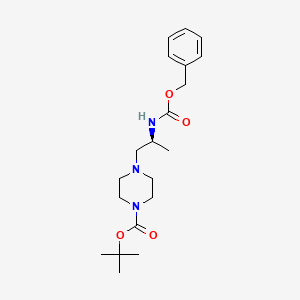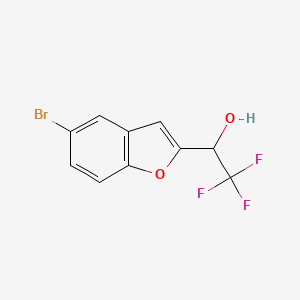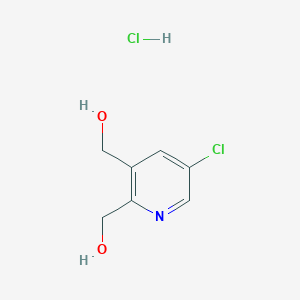![molecular formula C11H12BrN B1403030 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-25-0](/img/structure/B1403030.png)
6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Übersicht
Beschreibung
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular weight of 274.59 . It is also known as 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H12BrN.ClH/c12-9-2-1-8-6-13-7-11 (3-4-11)10 (8)5-9;/h1-2,5,13H,3-4,6-7H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Bronchodilator Activity
The rearrangement reaction of similar compounds, including 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with α,ω-dibromoalkanes, has led to the production of various spiro-compounds. Some of these compounds have demonstrated significant bronchodilator activity, indicating potential applications in respiratory medicine (Okuda, Yoshida, Hirota, & Sasaki, 2012).
Synthesis of New Derivatives
The synthesis of new derivatives, such as 2′-(2- and 3-Aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides, has been explored. These processes involve reactions with bromopropanoyl chloride and cyclic secondary amines, expanding the range of chemical derivatives available for various applications (Aghekyan, Mkryan, & Panosyan, 2019).
Catalysis and Synthesis
Research has also focused on catalytic processes and synthesis. For instance, the triphenylarsine-catalyzed cyclopropanation has been studied for the highly stereoselective synthesis of certain spiro compounds, demonstrating the utility of these compounds in advanced synthetic chemistry (Ren et al., 2008).
Photochromic Applications
Spiro compounds related to 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] have been developed with photochromic properties. These compounds can undergo thermal and photo-induced isomerization, suggesting potential applications in materials science, particularly in the development of photo-responsive materials (Voloshin et al., 2008).
Antimicrobial and Antioxidant Activity
Some derivatives of spiro compounds have been synthesized and tested for antimicrobial and antioxidant activities. While they showed weak or no antimicrobial activity, select compounds demonstrated promising antioxidant activities, indicating potential for therapeutic applications (Youssef & Amin, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Result of Action
The molecular and cellular effects of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]'s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is an important area of study. Factors such as temperature, pH, and the presence of other compounds can significantly impact the behavior of a chemical compound .
Eigenschaften
IUPAC Name |
6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSOCJYXQWVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745146 | |
| Record name | 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885269-25-0 | |
| Record name | 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



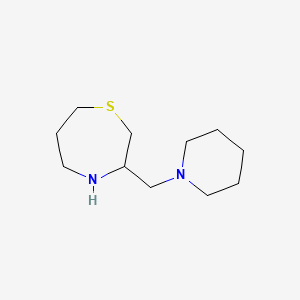
![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)



